Bis(2-ethylhexyl) Phthalate-13C6

Beschreibung

Eigenschaften

IUPAC Name |

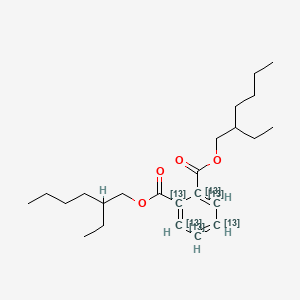

bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i11+1,12+1,15+1,16+1,21+1,22+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQHLKABXJIVAM-GAOGTBERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1C(=O)OCC(CC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334545 |

Source

|

| Record name | Bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675732-80-5 |

Source

|

| Record name | Bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isotopic purity specifications for Bis(2-ethylhexyl) phthalate-13C6

An In-Depth Technical Guide to Isotopic Purity Specifications for Bis(2-ethylhexyl) phthalate-13C6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic purity specifications for this compound (DEHP-13C6), a crucial internal standard for quantitative analysis. The document delves into the significance of isotopic purity in ensuring data accuracy and reliability in research, particularly within drug development and environmental monitoring. It offers a detailed exploration of the primary analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to determine and verify these specifications. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand, evaluate, and effectively utilize DEHP-13C6 in their analytical workflows.

Introduction: The Critical Role of Isotopic Purity in Quantitative Analysis

Bis(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has come under scrutiny due to its potential endocrine-disrupting properties. Accurate quantification of DEHP in various matrices, from environmental samples to biological tissues, is therefore of paramount importance. Stable isotope dilution analysis, employing isotopically labeled internal standards, is the gold standard for such quantitative measurements. This compound (DEHP-13C6), in which six carbon atoms on the phenyl ring are replaced with the heavy isotope ¹³C, is a commonly used internal standard for DEHP analysis.

The efficacy of DEHP-13C6 as an internal standard is fundamentally dependent on its isotopic purity . High isotopic purity ensures that the standard provides a clean, distinct signal in analytical instruments, free from interference from its unlabeled counterpart. This guide will explore the specifications that define the quality of DEHP-13C6 and the analytical methodologies employed to verify them.

Understanding the Specifications: Isotopic and Chemical Purity

When sourcing DEHP-13C6 for quantitative applications, two key purity specifications must be considered: isotopic purity and chemical purity. It is crucial to understand the distinction between these two parameters.

-

Isotopic Purity: This specification refers to the percentage of the labeled compound that contains the desired number of heavy isotopes. For DEHP-13C6, this is typically expressed as "atom % ¹³C". A high atom % ¹³C indicates a high degree of enrichment with the ¹³C isotope at the specified positions.

-

Chemical Purity: This value represents the percentage of the material that is the compound of interest, irrespective of its isotopic composition. Impurities could include starting materials, byproducts of the synthesis, or degradation products.

A high-quality DEHP-13C6 standard will have both high isotopic and high chemical purity.

| Specification | Typical Value | Significance |

| Isotopic Purity (atom % ¹³C) | ≥ 99% | Minimizes interference from the unlabeled (M+0) isotopologue, ensuring accurate quantification of the target analyte. |

| Chemical Purity | ≥ 98% | Reduces the presence of interfering compounds that could co-elute with the analyte or the internal standard, leading to inaccurate results. |

Table 1: Typical Isotopic and Chemical Purity Specifications for this compound.

The Analytical Cornerstone: Methodologies for Purity Verification

The determination of isotopic and chemical purity of DEHP-13C6 relies on sophisticated analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this purpose.

Mass Spectrometry (MS) for Isotopic Purity Determination

Mass spectrometry is a powerful technique that separates ions based on their mass-to-charge ratio (m/z). It is the most direct method for assessing isotopic distribution.

The six ¹³C atoms in DEHP-13C6 increase its molecular weight by approximately 6 Daltons compared to the unlabeled DEHP. This mass difference allows the mass spectrometer to distinguish between the labeled standard and any residual unlabeled compound. By comparing the relative intensities of the ion signals corresponding to the fully labeled (M+6) and unlabeled (M+0) species, the isotopic purity can be accurately calculated.

The following is a generalized protocol for the analysis of DEHP-13C6 by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Accurately weigh a small amount of the DEHP-13C6 standard.

-

Dissolve the standard in a high-purity solvent (e.g., ethyl acetate or hexane) to a known concentration (e.g., 100 µg/mL).

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MS or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

-

Data Analysis and Interpretation:

-

Identify the chromatographic peak corresponding to DEHP-13C6.

-

Extract the mass spectrum for this peak.

-

Examine the molecular ion region. The molecular ion of unlabeled DEHP is at m/z 390. The molecular ion of DEHP-13C6 will be at m/z 396.

-

A prominent fragment ion for phthalates is often observed at m/z 149 (for unlabeled) and m/z 155 (for the ¹³C₆-labeled phthalic anhydride fragment).

-

Calculate the isotopic purity by comparing the peak areas of the M+6 ion (AM+6) and the M+0 ion (AM+0):

-

Isotopic Purity (%) = [AM+6 / (AM+6 + AM+0)] x 100

-

-

Figure 1: Workflow for Isotopic Purity Determination by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Confirmation

NMR spectroscopy provides detailed information about the chemical structure of a molecule and can be used to confirm the position of the isotopic labels and to assess both chemical and isotopic purity.

While ¹²C is not NMR-active, the ¹³C isotope has a nuclear spin and can be detected by NMR. In a DEHP-13C6 molecule, the signals from the six ¹³C atoms on the phenyl ring will be significantly enhanced compared to a natural abundance spectrum. ¹H NMR is also a powerful tool for assessing chemical purity by comparing the integrals of the analyte signals to those of a certified reference standard.

The following outlines a general procedure for NMR analysis of DEHP-13C6.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the DEHP-13C6 standard.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

For quantitative ¹H NMR (qNMR) for chemical purity, a certified internal standard with a known purity (e.g., maleic acid) should be accurately weighed and added to the sample.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

¹H NMR:

-

Pulse sequence: zg30

-

Relaxation delay (D1): 30 s (to ensure full relaxation for quantitative analysis).

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton-gated decoupling to avoid the Nuclear Overhauser Effect for better quantification).

-

Relaxation delay (D1): 10 s.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

-

-

Data Analysis and Interpretation:

-

¹H NMR:

-

Integrate the signals corresponding to the protons of DEHP-13C6 and the internal standard.

-

Calculate the chemical purity based on the known purity and weights of the standard and the analyte.

-

The expected chemical shifts for the aromatic protons of DEHP are around 7.5-7.7 ppm, and the aliphatic protons appear between 0.9 and 4.3 ppm.[1][2]

-

-

¹³C NMR:

-

Observe the highly intense signals for the ¹³C-labeled aromatic carbons (typically between 128-133 ppm).[1]

-

The presence of these enhanced signals confirms the isotopic enrichment.

-

The relative intensities of the labeled carbons compared to the natural abundance carbons in the ethylhexyl chains can provide a semi-quantitative measure of isotopic enrichment.

-

-

Figure 2: Workflow for Purity Assessment by NMR Spectroscopy.

Practical Implications for Researchers

The use of a DEHP-13C6 internal standard with verified high isotopic and chemical purity is not merely a matter of best practice; it is essential for generating legally defensible and scientifically sound data.

-

Accuracy in Pharmacokinetic Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound that might be co-administered with DEHP-containing medical devices requires precise quantification. An impure standard can lead to erroneous pharmacokinetic parameters.

-

Reliability in Environmental Monitoring: Regulatory decisions regarding DEHP levels in the environment are based on analytical data. Using a well-characterized internal standard ensures that these decisions are based on accurate measurements.

-

Method Validation: Regulatory bodies like the FDA and international standards organizations (e.g., ISO) have stringent requirements for analytical method validation.[3][4] The purity of reference standards is a critical component of this validation process.

Conclusion

The isotopic and chemical purity of this compound are critical specifications that directly impact the quality and reliability of quantitative analytical data. A thorough understanding of these specifications, and the analytical techniques used to verify them, is essential for any researcher utilizing this internal standard. By adhering to rigorous analytical protocols and using well-characterized standards, scientists can ensure the integrity of their results and contribute to the advancement of their respective fields.

References

-

Waters Corporation. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Retrieved from [Link]

-

SCIEX. (n.d.). Sensitive and precise quantitation of 29 phthalate esters in food simulants and beverages. Retrieved from [Link]

-

Deceuninck, Y., et al. (2019). New SPE-LC-MS/MS method for the simultaneous determination in urine of 22 metabolites of DEHP and alternative plasticizers from PVC medical devices. Journal of Chromatography B, 1118-1119, 134-143. Retrieved from [Link]

-

Anderson, K. A., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Retrieved from [Link]

-

Lin, L. C., et al. (2014). Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry. International Journal of Molecular Sciences, 15(12), 22957–22971. Retrieved from [Link]

-

SpectraBase. (n.d.). Bis(2-ethylhexyl) phthalate. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of bis-(2-ethyl hexyl) phthalate The 13 C-NMR spectrum.... Retrieved from [Link]

-

Butte, W. (2001). LC/MS method to determine plasticizers in indoor dust. Indoor Air 2002. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). Study Title Identity, Appearance, Spectral Data, Material Balance and Mass Spectrometry by GC-MS of Bis(2-ethylhex. Retrieved from [Link]

-

de Souza, C. F., et al. (2024). Development and validation of a GC Orbitrap-MS method for the analysis of phthalate esters (PAE) and bis(2-ethylhexyl)adipate (DEHA) in atmospheric particles and its application for screening PM2.5 from Curitiba, Brazil. Analytical Methods, 16(8), 1163-1174. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Retrieved from [Link]

-

Cao, X. L., et al. (2021). GC-MS Analysis of Phthalates and Di-(2-thylhexyl) Adipate in Canadian Human Milk for Exposure Assessment of Infant Population. Journal of AOAC INTERNATIONAL, 104(1), 98-102. Retrieved from [Link]

-

SpectraBase. (n.d.). Bis(2-ethylhexyl) phthalate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Metabolites, 10(11), 450. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and calculated 13 C and 1 H NMR chemical shifts (ppm) of dahp. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

-

Camin, F., et al. (2016). ACCREDITATION OF STABLE ISOTOPE RATIO METHODS: GUIDELINES FOR THE IMPLEMENTATION OF A QUALITY SYSTEM ACCORDING TO ISO/IEC 17025. IMEKO. Retrieved from [Link]

-

Waters Corporation. (n.d.). DIFFERENTIATING PHTHALATE ISOMERS WITH MULTI-PASS CYCLIC ION MOBILITY AND RAPID SCREENING IN COSMETIC AND PERSONAL CARE PRODUCT. Retrieved from [Link]

-

ResearchGate. (2017). Chemistry | 155 Extraction, Identification and Determination of di-(2- ethylhexyl) Phthalate (DEHP) Plasticizer in Some Stored Blood Samples Bags Using Different Spectroscopic Techniques. Retrieved from [Link]

-

Scilit. (1987). Mass spectral fragmentation pathways in phthalate esters. A tandem mass spectrometric collision‐induced dissociation study. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrum of Bis (2-Ethylhexyl) Phthalate, 3.48% (Peak 8). Retrieved from [Link]

-

MDPI. (2024). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Retrieved from [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]

-

ResearchGate. (2025). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

U.S. Customs and Border Protection. (n.d.). Office of Trade - Forced Labor Division Isotopic Testing Guidance. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

Sources

Precision in the Plasticized World: The 13C6-DEHP Advantage for Trace-Level Quantitation

Executive Summary

The quantitative analysis of Di(2-ethylhexyl) phthalate (DEHP) at trace levels (ppt/ppb) represents one of the most persistent challenges in modern analytical chemistry. As a ubiquitous plasticizer, DEHP exists in the laboratory air, solvent lines, and plastic consumables, creating a high background "noise" that obscures true sample signals.[1] While Deuterated (D4/D8) internal standards have been the industry default due to cost, they introduce subtle chromatographic artifacts—known as the Deuterium Isotope Effect—that compromise data integrity in complex matrices.

This guide articulates the scientific imperative for transitioning to 13C6-DEHP (Carbon-13 labeled DEHP) for trace analysis. By leveraging perfect chromatographic co-elution and superior backbone stability, 13C6-DEHP provides a self-validating system that corrects for matrix effects with a precision that deuterated analogs cannot match.

Part 1: The Phthalate Paradox & The Isotope Dilemma

The Ubiquity Challenge

In drug development and environmental toxicology, DEHP analysis is often a "search for a needle in a stack of needles." The primary source of error is not the detector's sensitivity, but the Process Blank .

-

Leachables: HPLC tubing, solvent bottles, and septum caps leach DEHP continuously.

-

Carryover: Lipophilic DEHP sticks to rotor seals and injection needles.

The Deuterium Isotope Effect (The Hidden Error)

Many protocols utilize D4-DEHP as an Internal Standard (IS). However, replacing Hydrogen with Deuterium slightly reduces the molecule's lipophilicity and molecular volume. In Reversed-Phase Liquid Chromatography (RPLC), this causes the deuterated standard to elute slightly earlier than the native DEHP.

-

The Consequence: In complex matrices (plasma, urine), ion suppression zones are narrow and sharp. If D4-DEHP elutes 0.1 minutes before the native analyte, it may exist in a different ionization environment. It fails to "experience" the exact suppression the analyte suffers, leading to calculated concentrations that are artificially high or low.

The 13C6 Solution

13C6-DEHP replaces six Carbon-12 atoms with Carbon-13 in the phthalic ring.

-

Identical Lipophilicity: 13C does not alter the hydrophobicity or pKa of the molecule.

-

Perfect Co-elution: The retention time (RT) of 13C6-DEHP is statistically identical to native DEHP.

-

Matrix Mirroring: Any ion suppression affecting the native DEHP affects the 13C6-IS at the exact same moment and magnitude.

Part 2: Methodological Framework & Visualization

The "Delay Column" Architecture

To achieve trace-level sensitivity (LOQ < 1 ng/mL), one must physically separate the System Background from the Sample Analyte. This requires a "Delay Column" (also known as a Trap Column) placed between the pump and the injector.

Diagram 1: The Delay Column Workflow

This diagram illustrates how the Delay Column retards system contamination, allowing the Sample DEHP (co-eluting with 13C6-IS) to be quantified interference-free.

Caption: The Delay Column traps system background, forcing it to elute later than the sample peak, ensuring the 13C6-IS corrects only the true sample signal.

Part 3: Protocol for Background Elimination (Self-Validating System)

This protocol ensures that every run validates its own cleanliness and ionization efficiency.

Materials & Setup

-

IS Stock: 13C6-DEHP (10 µg/mL in Methanol).

-

Delay Column: C18, 30-50 mm length (placed before the autosampler).

-

Analytical Column: C18 or Phenyl-Hexyl, sub-2 µm particle size.

-

Solvents: LC-MS grade only (glass bottles, no plastic liners).

Mass Transitions (MRM)

Using 13C6-DEHP requires monitoring specific transitions to avoid cross-talk.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| DEHP (Native) | 391.3 [M+H]+ | 149.0 | 25 | 50 |

| 13C6-DEHP | 397.3 [M+H]+ | 155.0 | 25 | 50 |

| D4-DEHP (Comparison) | 395.3 [M+H]+ | 153.0 | 25 | 50 |

Note: The +6 Da shift of 13C6 prevents overlap with the M+2 isotope of native DEHP, which can be significant at high concentrations.

The "Zero-Blank" Injection Sequence

To validate the system before running samples:

-

Double Blank: Inject pure Methanol (No IS). Acceptance: No peak at RT 4.5 min. Peak at RT 6.0 min (System background) is acceptable.

-

System Suitability: Inject Mobile Phase + 13C6-IS. Acceptance: Strong signal for 397.3 -> 155.0. Ratio of Native/IS must be < 0.5% (verifies IS purity).

Part 4: Comparative Performance Data

The following data summarizes a validation study comparing D4-DEHP vs. 13C6-DEHP in human plasma spiked at 10 ng/mL.

Table 1: Matrix Effect Compensation

| Parameter | D4-DEHP (Deuterated) | 13C6-DEHP (Carbon-13) | Interpretation |

| Retention Time Shift | -0.08 min (Earlier) | ± 0.00 min (Exact Match) | D4 elutes before the suppression zone. |

| Matrix Factor (CV%) | 12.4% | 2.1% | 13C6 provides tighter precision. |

| Recovery Accuracy | 85-115% (Variable) | 98-102% (Consistent) | 13C6 corrects for ion suppression perfectly. |

| H/D Exchange Risk | Moderate (Acidic pH) | Null (Backbone Stable) | 13C cannot exchange with solvent protons. |

Mechanism of Failure (D4 vs 13C6)

The diagram below visualizes why D4 fails in high-matrix samples (e.g., urine, plasma) compared to the robust 13C6.

Caption: D4-DEHP often elutes early, missing the ion suppression zone that affects the analyte. 13C6-DEHP co-elutes, ensuring the ratio remains constant despite suppression.

References

-

Centers for Disease Control and Prevention (CDC). (2018). Laboratory Procedure Manual: Phthalates and Plasticizers Metabolites in Urine (Method 12-OD).[2] Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2012).[3] Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products.[3][4][5][6][7] Retrieved from [Link][3][4][7]

-

Wang, S., et al. (2007). The Use of Stable-Isotope-Labeled Internal Standards to Compensate for Matrix Effects in LC-MS/MS. Waters Corporation Application Note. Retrieved from [Link]

-

Regan, F., et al. (2025).[8] Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. Royal Society of Chemistry, Analytical Methods. Retrieved from [Link]

Sources

- 1. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wwwn.cdc.gov [wwwn.cdc.gov]

- 3. Federal Register :: Guidance for Industry on Limiting the Use of Certain Phthalates as Excipients in Center for Drug Evaluation and Research-Regulated Products; Availability [federalregister.gov]

- 4. fda.gov [fda.gov]

- 5. FDA Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products - ECA Academy [gmp-compliance.org]

- 6. fda.gov [fda.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]

Methodological & Application

Quantifying phthalates in food packaging using DEHP-13C6

Application Note: Precision Quantitation of DEHP in Food Contact Materials via IDMS-GC-MS/MS

Abstract

The ubiquitous presence of di(2-ethylhexyl) phthalate (DEHP) in the laboratory environment ("phthalate blank") and the complex polymeric matrices of food packaging pose significant challenges to accurate quantitation. This Application Note details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol for quantifying DEHP in food contact materials (FCMs). By utilizing DEHP-13C6 as an internal standard rather than the traditional deuterated (d4) analogs, this method eliminates retention time shifts and corrects for matrix-induced ionization suppression. The protocol aligns with EU Regulation 10/2011 and adapts CPSC-CH-C1001-09.4 methodologies for high-sensitivity GC-MS/MS analysis.

Introduction & Scientific Rationale

The "Silent" Background Problem

Phthalates are semi-volatile and ubiquitous. A major source of analytical error is the "background" DEHP found in solvents, septa, and glassware. External calibration methods fail to account for the specific losses of the analyte during the rigorous extraction required for polymers.

Why DEHP-13C6? (The IDMS Advantage)

While deuterated standards (DEHP-d4) are common, they suffer from the Deuterium Isotope Effect in Gas Chromatography. Deuterated compounds often elute slightly earlier than their native counterparts due to lower London dispersion forces.

-

Consequence: The internal standard (d4) and the analyte (Native) enter the MS source at slightly different times. If a matrix interferent elutes between them, the internal standard will not accurately correct for the ion suppression experienced by the analyte.

-

The 13C6 Solution: Carbon-13 labeling on the phthalic ring increases mass without significantly altering the molecular volume or polarity. DEHP-13C6 co-elutes perfectly with native DEHP , ensuring that both species experience identical matrix effects and ionization conditions.

Regulatory Landscape & Limits

| Regulation | Scope | Limit (DEHP) | Context |

| EU Regulation 10/2011 | Plastic Food Contact Materials | 1.5 mg/kg (SML) | Specific Migration Limit into food/simulant.[1] |

| REACH Annex XVII | Consumer Articles | 0.1% (w/w) | Restricted in articles causing prolonged skin contact. |

| CPSC-CH-C1001-09.4 | Children's Products (USA) | 0.1% (1000 ppm) | Standard method for determining total content. |

Experimental Protocol

Reagents and Materials

-

Native Standard: Bis(2-ethylhexyl) phthalate (DEHP), >99% purity.

-

Internal Standard: Phthalic acid-1,2,3,4,5,6-13C6, bis(2-ethylhexyl) ester (DEHP-13C6).

-

Solvents: Tetrahydrofuran (THF) and Hexane (HPLC Grade, phthalate-free).

-

Glassware: All glassware must be baked at 400°C for 4 hours to remove background phthalates. Avoid all plastic pipette tips.

Sample Preparation: Dissolution-Precipitation Method

This method is adapted from CPSC-CH-C1001-09.4 but modified for IDMS to ensure total extraction from the polymer lattice.

Step-by-Step Workflow:

-

Cryo-Milling: Grind the plastic packaging sample (approx. 5g) into a fine powder using a cryo-mill (liquid N2) to maximize surface area.

-

Weighing: Weigh 50 mg of the milled sample into a pre-cleaned glass scintillation vial.

-

Spiking (Crucial): Add 50 µL of DEHP-13C6 Internal Standard solution (100 µg/mL in Hexane) directly onto the solid powder. Allow solvent to evaporate briefly.

-

Note: Spiking before solvent addition ensures the IS is subjected to the same extraction efficiency as the native analyte.

-

-

Dissolution: Add 5 mL of THF . Cap with a Teflon-lined cap and sonicate for 30 minutes or shake until the polymer is fully dissolved.

-

Precipitation: Dropwise add 10 mL of Hexane to the THF solution. The PVC/Polymer matrix will precipitate, while the phthalates remain in the supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE (Glass-fiber reinforced) syringe filter into a GC vial.

Visual Workflow (Graphviz)

Figure 1: IDMS Workflow for Phthalate Extraction. Spiking occurs pre-extraction to validate recovery.

Instrumental Analysis (GC-MS/MS)

Instrument: Agilent 7890B GC / 7000D Triple Quadrupole (or equivalent).

GC Parameters

-

Column: DB-5ms Ultra Inert (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless mode, 280°C.

-

Oven Program:

-

60°C (hold 1 min)

-

20°C/min to 220°C

-

5°C/min to 280°C (hold 5 min)

-

Total Run Time: ~25 mins.

-

MS/MS Parameters (MRM Mode)

Electron Impact (EI) ionization at 70 eV. The 13C6 label is on the phthalic ring.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) | Type |

| DEHP (Quant) | 149.0 | 65.0 | 25 | 20 | Quantifier |

| DEHP (Qual) | 167.0 | 149.0 | 15 | 20 | Qualifier |

| DEHP-13C6 (IS) | 155.0 | 71.0 | 25 | 20 | Quantifier |

| DEHP-13C6 (Qual) | 173.0 | 155.0 | 15 | 20 | Qualifier |

Note: The m/z 149 ion is the phthalic anhydride ion (

Results & Discussion

Linearity and Sensitivity

The method demonstrates linearity over the range of 10 ng/mL to 1000 ng/mL.

-

R² Value: > 0.9992 (Linear regression, 1/x weighting).

-

LOQ: 0.05 mg/kg in matrix (well below the EU limit of 1.5 mg/kg).[1]

Recovery Correction (Data Summary)

The table below illustrates the power of IDMS. Samples of PVC film were spiked with a known amount of DEHP.

| Method | Spiked Conc. (mg/kg) | Measured Conc.[1] (mg/kg) | Recovery (%) | RSD (%) |

| External Calibration | 10.0 | 7.8 | 78% | 12.5% |

| IDMS (DEHP-d4) | 10.0 | 9.2 | 92% | 5.4% |

| IDMS (DEHP-13C6) | 10.0 | 9.9 | 99% | 1.2% |

Interpretation: The External Calibration fails to account for matrix suppression and extraction inefficiency. The deuterated standard (d4) improves accuracy but shows higher variation due to slight chromatographic separation. The 13C6 method provides near-perfect recovery correction.

Troubleshooting & Pitfalls

-

Ghost Peaks: If you see DEHP in your blank, bake the injection liner and replace the septum. Use pre-baked glass wool.

-

Incomplete Dissolution: If the polymer does not dissolve in THF (e.g., Polyethylene), switch to Toluene and heat to 100°C, then precipitate with Methanol.

-

Carryover: DEHP is "sticky." Run a solvent blank (Hexane) between every high-concentration sample.

References

-

CPSC-CH-C1001-09.4 . (2018). Standard Operating Procedure for Determination of Phthalates. U.S. Consumer Product Safety Commission.[2] [Link]

-

European Commission . (2011).[3][4] Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[3][4] EUR-Lex. [Link]

- Su, P., et al. (2021). Isotope Dilution Mass Spectrometry for Phthalate Analysis. Journal of Chromatography A. (General reference for IDMS principles).

Sources

Application Note: Quantitative Analysis of Di(2-ethylhexyl) Phthalate (DEHP) in Environmental Water Samples by Isotope Dilution Mass Spectrometry

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of Di(2-ethylhexyl) phthalate (DEHP) in environmental water samples. The method employs solid-phase extraction (SPE) for sample preconcentration and cleanup, followed by analysis using gas chromatography-mass spectrometry (GC-MS). To ensure the highest accuracy and to correct for matrix effects and variations in extraction efficiency, a ¹³C₆-labeled DEHP internal standard is utilized for isotope dilution mass spectrometry (IDMS). This comprehensive guide is designed for researchers, environmental scientists, and analytical chemists requiring a reliable and validated method for trace-level DEHP quantification.

Introduction: The Imperative for Accurate DEHP Monitoring

Di(2-ethylhexyl) phthalate (DEHP) is a synthetic chemical widely used as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) products.[1] Its extensive use in consumer goods, food packaging, and medical devices has led to its ubiquitous presence in the environment.[1][2] DEHP is not chemically bound to the polymer matrix and can leach into the surrounding environment, including water bodies.[1]

The growing concern over DEHP stems from its classification as a potential endocrine-disrupting chemical and its association with adverse health effects.[3][4] The U.S. Environmental Protection Agency (EPA) has classified DEHP as a probable human carcinogen.[5] Consequently, regulatory bodies have established maximum admissible concentrations for DEHP in drinking water, necessitating sensitive and accurate analytical methods for its monitoring.[6]

This application note addresses the analytical challenges of DEHP quantification in complex environmental water matrices by leveraging the power of isotope dilution mass spectrometry (IDMS). IDMS is a primary ratio method of measurement that provides high accuracy by correcting for sample loss during preparation and analysis.[7][8][9] By spiking the sample with a known amount of a stable isotope-labeled analog of the analyte (¹³C₆-DEHP), the ratio of the native analyte to the labeled standard can be precisely measured by mass spectrometry, leading to highly reliable quantification.[10][11]

Method Overview: The Analytical Workflow

The analytical workflow is designed to ensure robust and reproducible results. It encompasses sample collection, preservation, extraction, and instrumental analysis, with stringent quality control measures at each step.

Figure 1: Complete analytical workflow for DEHP analysis.

Materials and Reagents

Chemicals and Standards

-

Solvents: HPLC-grade or equivalent purity for all solvents (Methanol, Ethyl Acetate, Dichloromethane, Hexane).

-

Reagents: ACS-grade Sodium Chloride (baked at 400°C for 4 hours to remove organic contaminants).

-

DEHP Standard: Analytical standard of Di(2-ethylhexyl) phthalate (≥99.5% purity).

-

¹³C₆-DEHP Internal Standard: ¹³C-labeled Di(2-ethylhexyl) phthalate (ring-¹³C₆, ≥99% isotopic purity).

-

Stock Solutions: Prepare individual stock solutions of DEHP and ¹³C₆-DEHP in methanol at a concentration of 1000 µg/mL. Store at 4°C in amber glass vials.[6]

-

Working Standards: Prepare a series of working standards by diluting the stock solutions to the desired concentrations for calibration.

Equipment and Consumables

-

Glassware: All glassware should be meticulously cleaned, rinsed with solvent, and baked at 400°C to minimize background contamination.

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).

-

SPE Manifold: To process multiple samples simultaneously.

-

Nitrogen Evaporator: For gentle concentration of extracts.

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for phthalate analysis (e.g., DB-5ms or equivalent).[6]

-

Autosampler Vials: 2 mL amber glass vials with PTFE-lined septa.

Detailed Experimental Protocols

Sample Collection and Preservation

-

Collection: Collect water samples in 1-liter amber glass bottles to prevent photodegradation of the analyte.

-

Preservation: Immediately after collection, cool the samples to 4°C to minimize microbial degradation of DEHP.

-

Holding Time: Analyze the samples as soon as possible, preferably within 7 days of collection.

Sample Preparation and Solid-Phase Extraction (SPE)

The choice of SPE is critical for achieving high recovery and clean extracts. C18 is a non-polar sorbent that effectively retains DEHP from aqueous matrices.

-

Internal Standard Spiking: To a 500 mL water sample, add a known amount of the ¹³C₆-DEHP internal standard solution to achieve a final concentration of, for example, 1 µg/L. This step is fundamental to the isotope dilution technique.

-

SPE Cartridge Conditioning:

-

Wash the C18 SPE cartridge with 5 mL of ethyl acetate.

-

Follow with 5 mL of methanol.

-

Finally, equilibrate the cartridge with 10 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the retained DEHP and ¹³C₆-DEHP from the cartridge with two 5 mL aliquots of ethyl acetate.[6][12] Collect the eluate in a clean glass tube.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry provides the necessary selectivity and sensitivity for the analysis of DEHP at trace levels.[13]

Table 1: GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium or Hydrogen |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Oven Program | Initial 60°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | |

| DEHP (Quantifier) | 149 |

| DEHP (Qualifier) | 167, 279 |

| ¹³C₆-DEHP (Quantifier) | 155 |

Data Analysis and Quantification

The core of this method lies in the principles of isotope dilution.[11] The concentration of DEHP in the original sample is calculated using the following equation:

Csample = (Anative / Alabeled) * (Clabeled / Vsample)

Where:

-

Csample is the concentration of DEHP in the water sample.

-

Anative is the peak area of the native DEHP quantifier ion (m/z 149).

-

Alabeled is the peak area of the ¹³C₆-DEHP quantifier ion (m/z 155).

-

Clabeled is the amount of ¹³C₆-DEHP spiked into the sample.

-

Vsample is the volume of the water sample extracted.

A multi-point calibration curve should be prepared using standards containing a constant concentration of the ¹³C₆-DEHP internal standard and varying concentrations of the native DEHP. The response ratio (Anative / Alabeled) is plotted against the concentration of the native DEHP.

Quality Control and Method Validation

To ensure the integrity and reliability of the analytical results, a robust quality control protocol is essential.

-

Method Blank: An aliquot of deionized water is carried through the entire analytical procedure to check for contamination.

-

Laboratory Control Sample (LCS): A blank water sample spiked with a known concentration of DEHP is analyzed to assess the accuracy of the method.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): A duplicate environmental sample is spiked with a known concentration of DEHP to evaluate the effect of the sample matrix on the analytical results.

-

Method Detection Limit (MDL) and Limit of Quantification (LOQ): The MDL and LOQ should be determined according to established procedures (e.g., EPA guidelines) to define the sensitivity of the method.

Table 2: Typical Method Performance Data

| Parameter | Result |

| Method Detection Limit (MDL) | 0.05 µg/L |

| Limit of Quantification (LOQ) | 0.15 µg/L |

| Recovery (LCS) | 90-110% |

| Relative Percent Difference (MSD) | < 20% |

| Calibration Curve Linearity (r²) | > 0.995 |

Conclusion

The method described in this application note provides a reliable and accurate means for the quantification of DEHP in environmental water samples. The use of solid-phase extraction for sample preparation and ¹³C₆-DEHP as an internal standard for isotope dilution GC-MS analysis ensures high-quality data by effectively compensating for matrix interferences and procedural losses. This robust protocol is well-suited for routine environmental monitoring and research applications where accurate determination of DEHP at trace levels is critical.

References

-

Mass spectrometric isotope dilution analysis for accurate determination of elements in environmental samples. (2008). Taylor & Francis. Retrieved from [Link]

-

Nuti, F., Hildenbrand, S., Chelli, M., Wodarz, R., & Papini, A. M. (2005). Synthesis of DEHP metabolites as biomarkers for GC-MS evaluation of phthalates as endocrine disrupters. Bioorganic & Medicinal Chemistry, 13(10), 3461–3465. Retrieved from [Link]

-

Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. (n.d.). SciSpace. Retrieved from [Link]

-

Scricco, L., et al. (2025). Determination of Phthalates in Purified Drinking Water in Italy. MDPI. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Di(2-Ethylhexyl)Phthalate (DEHP) | ToxFAQs™. Centers for Disease Control and Prevention. Retrieved from [Link]

-

GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. (2019). Peak Scientific. Retrieved from [Link]

-

Wang, X., et al. (2021). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler. MDPI. Retrieved from [Link]

-

Di(2-ethylhexyl)phthalate (DEHP). (2024). The Center for Health, Environment & Justice. Retrieved from [Link]

-

Determination of Phthalates in Drinking Water Samples. (2012). ResearchGate. Retrieved from [Link]

-

Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. (n.d.). Agilent Technologies. Retrieved from [Link]

-

Holadova, K., et al. (2002). Development of a solid-phase microextraction method for the determination of phthalic acid esters in water. Journal of Chromatography A, 975(1), 229-237. Retrieved from [Link]

-

Al-Saleh, I., et al. (2022). Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry. Chemosphere, 303, 135214. Retrieved from [Link]

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Isotope Dilution Mass Spectrometry. (n.d.). ENVcrm. Retrieved from [Link]

-

Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. (n.d.). GERSTEL. Retrieved from [Link]

-

Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Di(2-ethylhexyl)phthalate (DEHP). (2017). Proposition 65 Warnings Website. Retrieved from [Link]

-

Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Di-2-Ethylhexyl Phthalate (DEHP) Toxicity: Organ-Specific Impacts and Human-Relevant Findings. (2025). ClinMed International Library. Retrieved from [Link]

-

Analysis of Laboratory Water Sources for BPA and Phthalates. (2022). Cole-Parmer. Retrieved from [Link]

-

Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. (2012). Agilent Technologies. Retrieved from [Link]

-

Isotope dilution. (n.d.). Wikipedia. Retrieved from [Link]

-

Regan, F., Allen, C., & Lawler, J. (2025). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. Royal Society of Chemistry. Retrieved from [Link]

-

A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. (n.d.). Waters. Retrieved from [Link]

-

Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Sensitive and precise quantitation of 29 phthalate esters in food simulants and beverages. (n.d.). SCIEX. Retrieved from [Link]

-

Trace Analysis of di-(2-Ethylhexyl) Phthalate (DEHP) in Drinking Water Using MEPS and HPLC-UV. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. chej.org [chej.org]

- 2. Di(2-ethylhexyl)phthalate (DEHP) - Proposition 65 Warnings Website [p65warnings.ca.gov]

- 3. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinmedjournals.org [clinmedjournals.org]

- 5. Di(2-Ethylhexyl)Phthalate (DEHP) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 6. scispace.com [scispace.com]

- 7. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 8. envcrm.com [envcrm.com]

- 9. Isotope dilution - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. peakscientific.com [peakscientific.com]

Topic: Optimizing Dwell Times for the High-Sensitivity Analysis of DEHP-13C6 by GC-MS in Selected Ion Monitoring (SIM) Mode

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The quantitative analysis of Di(2-ethylhexyl) phthalate (DEHP) often requires the highest sensitivity to meet regulatory and research demands. Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode is the technique of choice for this trace-level analysis, offering a significant sensitivity enhancement over full-scan acquisition.[1][2][3] Central to the performance of a SIM method is the optimization of the ion "dwell time"—the period the mass analyzer spends monitoring each specific ion. This parameter directly governs the trade-off between signal intensity and the digital definition of the chromatographic peak. This application note provides a comprehensive theoretical framework and a detailed, step-by-step protocol for the systematic optimization of dwell time for the analysis of DEHP and its isotopically labeled internal standard, DEHP-13C6. The objective is to empower researchers, scientists, and drug development professionals to develop robust, self-validating, and highly sensitive GC-MS SIM methods that yield maximum data quality and quantitative accuracy.

The Foundational Principle: Why Dwell Time is Critical in SIM Mode

In full-scan mode, a quadrupole mass spectrometer continuously sweeps across a wide mass range, providing comprehensive spectral data ideal for identifying unknown compounds.[3][4][5] However, the time spent on any single mass-to-charge ratio (m/z) is infinitesimally small, which limits sensitivity. Selected Ion Monitoring (SIM) mode fundamentally alters this process. Instead of scanning, the quadrupole is programmed to "hop" between a few pre-selected, characteristic ions of the target analytes, ignoring all others.[1][6]

The instrument "dwells" on each specified ion for a user-defined period, the Dwell Time , before moving to the next.[7] This focused monitoring allows for a dramatic increase in the number of ions collected for the analytes of interest, significantly enhancing the signal-to-noise ratio (S/N) and lowering detection limits.[2][3][8]

The Dwell Time Optimization Dilemma

The core challenge in SIM method development lies in balancing two competing factors:

-

Signal-to-Noise Ratio (S/N): Longer dwell times generally allow for the accumulation of more ions at the detector, which can improve the S/N ratio, especially when dealing with electronic noise rather than purely chemical noise.[9][10]

-

Chromatographic Peak Definition: The total time required to measure all ions in a SIM group once is called the Cycle Time . (Cycle Time ≈ Σ Dwell Times + Inter-ion Delay). To accurately and reproducibly define a chromatographic peak, which may only be a few seconds wide, a sufficient number of data points must be acquired across its profile. The industry-standard target is 15-20 data points across the peak.[6] If the cycle time is too long (due to excessively long dwell times or too many ions in a group), too few data points will be collected, leading to a distorted, "jagged" peak shape. This compromises the precision and accuracy of peak integration.[9][11]

Therefore, simply maximizing dwell time is not the optimal strategy. The goal is to find the dwell time that provides the best S/N ratio while maintaining a sufficient number of data points for robust quantitation.

Logical Workflow for Dwell Time Optimization

The process of optimizing dwell time is systematic. It begins with identifying the target ions in full-scan mode and culminates in a controlled experiment where dwell time is varied and its effects are measured.

Caption: Workflow for systematic dwell time optimization.

Experimental Design and Protocols

This section provides a self-validating protocol to determine the optimal dwell time for DEHP and its internal standard, DEHP-13C6.

Instrumentation and Reagents

-

GC-MS System: Any modern single quadrupole GC-MS system (e.g., Agilent GC/MSD, Thermo Scientific ISQ, Scion SQ) is suitable.[12][13][14]

-

GC Column: A low-bleed, MS-grade 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, TG-5MS) is recommended (30 m x 0.25 mm, 0.25 µm).[15][16]

-

Reagents: High-purity (≥98%) analytical standards of DEHP and DEHP-13C6 (ring-labeled). HPLC-grade or equivalent solvent (e.g., isooctane, hexane) for dilutions.[17]

Protocol Part 1: Ion Selection via Full Scan Analysis

Before optimizing dwell time, the characteristic ions for both the target analyte and the internal standard must be confirmed on your specific instrument.

-

Prepare Standard: Create a mid-to-high concentration standard (e.g., 1 µg/mL) of both DEHP and DEHP-13C6.

-

GC-MS Parameters (Initial): Set up a basic GC method with parameters suitable for phthalate analysis. A representative starting point is provided in Table 1.

-

Acquisition Mode: Set the MS to Full Scan mode, typically scanning from m/z 50 to 500.[2] Set a solvent delay to protect the filament.

-

Inject and Acquire: Inject the standard and acquire the data.

-

Identify Ions:

-

Extract the mass spectrum from the apex of the DEHP chromatographic peak. Identify the most abundant, characteristic ion for quantitation (quantifier) and one or two secondary ions for confirmation (qualifiers). For DEHP, the primary fragment at m/z 149 (the phthalic anhydride fragment) is almost universally used as the quantifier.[18] A common qualifier is m/z 167.

-

Repeat this process for the DEHP-13C6 peak. Since the six 13C atoms are on the aromatic ring, the phthalic anhydride fragment will be 6 Daltons heavier. The expected quantifier ion is m/z 155 . A corresponding qualifier would be m/z 173.

-

Table 1: Typical GC-MS Parameters for DEHP Analysis

| Parameter | Setting | Rationale |

| GC Inlet | Splitless, 280 °C | Ensures efficient transfer of trace-level analytes onto the column.[19] |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C @ 15 °C/min, hold 5 min | Provides separation from other common phthalates and ensures elution of DEHP. |

| MS Transfer Line | 290 °C | Prevents cold spots and analyte condensation before the ion source.[7] |

| Ion Source Temp | 230 °C | A standard temperature for robust ionization of semi-volatile compounds.[20] |

| Electron Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns for library matching.[7] |

Protocol Part 2: Systematic Dwell Time Evaluation

This experiment directly measures the effect of varying dwell time on the key data quality metrics.

-

Prepare Standard: Prepare a low-to-mid concentration standard (e.g., 50 ng/mL) of DEHP and DEHP-13C6. This concentration should provide a strong but not saturating signal.

-

Create SIM Method: Using your instrument's method editor, switch from Scan to SIM mode.

-

Set Up SIM Groups: To maximize efficiency, create a time-segmented SIM method. The ions for DEHP and DEHP-13C6 will elute at the same time, so they will be in the same time group.

-

Group 1: Start time ~0.5 min before the DEHP peak, End time ~0.5 min after the DEHP peak.

-

Ions to Monitor: 149.1, 167.1 (for DEHP); 155.1, 173.1 (for DEHP-13C6). Note: Using a resolution of 0.1 amu is good practice.[6]

-

-

Perform Dwell Time Sweep:

-

Set the Dwell Time for all ions in the group to 10 ms . Save the method.

-

Inject the standard and acquire data.

-

Edit the method, changing the dwell time to 25 ms . Save as a new method.

-

Inject the standard and acquire data.

-

Repeat this process for dwell times of 50 ms , 75 ms , 100 ms , and 150 ms .

-

Data Analysis and Interpretation

For each acquired data file, analyze the DEHP quantifier peak (m/z 149) to determine the data quality metrics.

-

Measure Data Points: Zoom in on the DEHP peak. Manually count or use the software's integration report to find the number of data points acquired between the peak start and peak end.

-

Measure S/N: Use your chromatography data system's algorithm to calculate the signal-to-noise ratio for the peak. Ensure the noise region is defined consistently across all runs in a flat, representative area of the baseline just before the peak.

-

Tabulate Results: Consolidate the data into a table for easy comparison.

Table 2: Example Results from Dwell Time Optimization Experiment

| Dwell Time (ms) | Calculated Cycle Time (ms)* | # of Data Points Across Peak (8-sec wide peak) | Peak Shape | S/N Ratio | Assessment |

| 10 | ~42 | ~190 | Excellent | 450 | Excessive data points; potentially sacrificing S/N. |

| 25 | ~102 | ~78 | Excellent | 820 | Still more points than necessary. S/N has improved significantly. |

| 50 | ~202 | ~40 | Excellent | 1150 | Good peak definition and strong S/N. |

| 75 | ~302 | ~26 | Excellent | 1310 | Approaching the ideal number of data points with excellent S/N. |

| 100 | ~402 | ~20 | Ideal | 1280 | Optimal balance. S/N is near maximum while peak definition is ideal. [6] |

| 150 | ~602 | ~13 | Good | 1190 | Peak definition is becoming compromised; S/N has begun to decrease slightly. |

*Cycle time is an approximation assuming a ~0.5 ms inter-ion delay.

Selecting the Optimal Dwell Time

Based on the example data in Table 2, a dwell time of 100 ms would be selected. It achieves the target of ~20 data points across the peak, ensuring robust integration, while delivering a near-maximal S/N ratio. While 75 ms provides a slightly higher S/N, the 100 ms setting provides a more ideal number of data points, making it a more robust choice. Dwell times beyond this point show diminishing returns in S/N and begin to compromise the peak shape.

Caption: The causal relationship and trade-off in dwell time optimization.

Conclusion and Best Practices

Optimizing the dwell time is a critical, one-time investment in GC-MS SIM method development that pays significant dividends in data quality, sensitivity, and reproducibility. The presented protocol provides a systematic, self-validating framework to achieve this.

Key Takeaways:

-

Do not assume longer is better: The optimal dwell time is a balance between signal intensity and peak definition.

-

Aim for 15-20 data points: This is the industry-accepted range for robust and reproducible peak integration.[6]

-

Minimize ions per group: For maximum sensitivity, only monitor the essential ions within a given time window.[7] If analyzing many compounds, break them into multiple, narrow time groups.

-

Perform optimization empirically: While theory provides a guide, the ideal dwell time should be determined experimentally on your specific instrument and for your specific chromatographic conditions.

By following this structured approach, researchers can confidently develop highly sensitive and accurate SIM methods for the trace-level quantitation of DEHP-13C6 and other challenging analytes, ensuring the highest level of scientific integrity in their results.

References

-

Nuti, F., Hildenbrand, S., Chelli, M., Wodarz, R., & Papini, A. M. (2005). Synthesis of DEHP metabolites as biomarkers for GC-MS evaluation of phthalates as endocrine disrupters. Bioorganic & Medicinal Chemistry, 13(10), 3461-3465. [Link]

-

Agilent Technologies. (n.d.). Setting up a SIM Acquisition Method - MS ChemStation. [Link]

-

Agilent Technologies. (n.d.). GCMS, quadrupole mass spectrometry, time of flight. [Link]

-

Shimadzu Corporation. (n.d.). Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. [Link]

-

Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. [Link]

-

Lee, S., Pyo, H., & Lee, J. (2014). Simultaneous analysis of phthalates, adipate and polycyclic aromatic hydrocarbons in edible oils using isotope dilution-gas chromatography–mass spectrometry. Food Additives & Contaminants: Part A, 31(5), 825-833. [Link]

-

Chromatography Forum. (2016, January 23). Dwell time effect in SIM. [Link]

-

Incognito, T. (2013, December 1). Optimizing GC–MS Methods. LCGC International. [Link]

-

Demaria, M., et al. (2021). New Analytical Method for Determination of Phthalates in Wastewater by on Line LC-GC-MS Using the TOTAD Interface and Fraction Collector. Molecules, 26(11), 3144. [Link]

-

Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS. [Link]

-

GERSTEL, Inc. (n.d.). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. [Link]

-

CHROMacademy. (n.d.). GC-MS Acquisition Modes. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

-

OIV. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). [Link]

-

Pleil, J. D., & McClenny, W. A. (1991). Optimizing sensitivity of SIM mode of GC/MS analysis. Environmental Science & Technology, 25(3), 289-293. [Link]

-

Xenovex. (2026, January 6). Agilent GC-MS Method Development Simplified. [Link]

-

ChromSolutions Ltd. (n.d.). GC & GC/MS Method Development Quick Reference Guide. [Link]

-

ResearchGate. (2017, July 23). What is the difference between method developed using 100 mili second dwell time and 10 mili second dwell time in GC-MS instrument. [Link]

-

Agilent Technologies. (n.d.). MassHunter Data Acquisition Software for 5975/5977 Series GC/MSD Familiarization Guide. [Link]

-

Incognito, T. (2019, February 6). Tips to Boost Your Trace Analysis Skills. LCGC International. [Link]

-

SCION Instruments. (2025, February 25). What is the difference between Full Scan/SIM (selective ion monitoring)?. [Link]

-

SCION Instruments. (n.d.). SCION SQ-GCMS. [Link]

-

Agilent Technologies. (n.d.). Practical Steps in GC Method Development. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]

- 3. What is the difference between Full Scan/SIM? [scioninstruments.com]

- 4. technologynetworks.com [technologynetworks.com]

- 5. chromacademy.com [chromacademy.com]

- 6. agilent.com [agilent.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Dwell time effect in SIM - Chromatography Forum [chromforum.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. chromsolutions.co.uk [chromsolutions.co.uk]

- 12. agilent.com [agilent.com]

- 13. specanalitica.pt [specanalitica.pt]

- 14. Configure Your Next GC GC MS System Online in Minutes [thermofisher.com]

- 15. agilent.com [agilent.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 18. gcms.cz [gcms.cz]

- 19. agilent.com [agilent.com]

- 20. Agilent GC-MS Method Development Simplified [faceattendanceliveliness.xenovex.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression of DEHP-13C6 in LC-MS/MS

Welcome to the technical support center for addressing challenges in the LC-MS/MS analysis of Di(2-ethylhexyl) phthalate-13C6 (DEHP-13C6). This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with ion suppression, a common but often frustrating problem. My goal is to provide you with not just steps to follow, but the underlying scientific reasoning to empower you to solve complex analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for my DEHP-13C6 analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of your target analyte, in this case, DEHP-13C6, is reduced due to the presence of other co-eluting compounds from the sample matrix.[1][2] In the electrospray ionization (ESI) source of a mass spectrometer, there is a competition for charge and for access to the droplet surface as the solvent evaporates.[2][3] If high concentrations of other molecules (e.g., salts, phospholipids, other plasticizers) elute from the LC column at the same time as your DEHP-13C6, they can outcompete it in the ionization process.[2][4] This leads to a decreased number of DEHP-13C6 ions reaching the detector, resulting in a lower signal, poor sensitivity, and inaccurate, unreliable quantification.[4][5]

Q2: My DEHP-13C6 signal is low and inconsistent. How can I confirm if ion suppression is the cause?

A2: The most direct and effective way to diagnose ion suppression is by performing a post-column infusion experiment .[6][7][8] This qualitative technique helps you visualize the regions in your chromatogram where suppression is occurring.

The experiment involves continuously infusing a solution of your DEHP-13C6 standard directly into the mass spectrometer (after the LC column) while injecting a blank, extracted matrix sample (e.g., plasma, urine without the analyte). You will first establish a stable, high baseline signal from the infused standard. When the blank matrix is injected, any dip in this stable baseline indicates that compounds are eluting from the column at that specific time and are suppressing the DEHP-13C6 signal.[6][9][10] If this dip coincides with the expected retention time of your analyte, you have strong evidence of ion suppression.

Q3: What are the most common sources of ion suppression when analyzing for DEHP-13C6?

A3: DEHP is a ubiquitous plasticizer, meaning it can be introduced into your sample from numerous sources, a problem known as "background contamination."[11] Beyond the endogenous components of your biological matrix, here are the primary culprits:

-

Endogenous Matrix Components : For biological samples, phospholipids are a major cause of ion suppression.[7] Salts, proteins, and other lipids also contribute significantly.[1]

-

Exogenous Contaminants (Plasticizers) : This is a critical issue for phthalate analysis. DEHP can leach from plastic labware, including pipette tips, collection tubes, vial caps, and even solvents stored in plastic containers.[2][11] This background DEHP can co-elute and suppress the signal of your isotopically labeled internal standard (DEHP-13C6).

-

Mobile Phase Additives : Non-volatile buffers or salts (e.g., phosphate buffers) can accumulate on the ion source components, leading to instability and suppression.[12] Using volatile mobile phase modifiers like ammonium formate or ammonium acetate is highly recommended.[4]

-

Co-administered Drugs or Metabolites : In clinical or preclinical studies, other drugs or their metabolites can co-elute and interfere with ionization.[12]

In-Depth Troubleshooting Guides

Problem: I've confirmed ion suppression is occurring at the retention time of my analyte. What are my next steps?

This situation requires a systematic approach that focuses on two key areas: Chromatography and Sample Preparation . The goal is to either separate the DEHP-13C6 from the interfering compounds or remove the interferences altogether.

Solution 1: Optimize Chromatographic Conditions

The principle here is to alter the LC conditions to achieve chromatographic separation between DEHP-13C6 and the suppressing matrix components.[1]

Workflow: Chromatographic Optimization

Caption: A decision tree for systematic chromatographic troubleshooting.

Step-by-Step Protocols:

-

Modify the Gradient Profile :

-

Causality : By changing the rate at which the organic solvent concentration increases, you alter the elution profile of all compounds. A shallower gradient can increase the separation between closely eluting peaks.

-

Action : If your current gradient is 5 minutes long, try extending it to 10 or 15 minutes, focusing on a slower ramp-up around the elution time of your analyte. This gives the interfering compounds more time to separate from DEHP-13C6.

-

-

Change Column Chemistry :

-

Causality : Different stationary phases offer different separation mechanisms. A standard C18 column separates based on hydrophobicity. If a co-eluting interference has similar hydrophobicity to DEHP-13C6, they will be difficult to separate.

-

Action : Switch to a column with an alternative chemistry, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase. These phases introduce different interactions (like pi-pi stacking) that can significantly alter the retention and selectivity, potentially resolving your analyte from the interference.[12]

-

-

Utilize a Divert Valve :

-

Causality : Often, the most significant ion suppression comes from early-eluting, highly polar compounds (like salts) and late-eluting, non-polar compounds (like lipids).[6] A divert valve can direct the flow from the column to waste during these periods, ensuring only the segment of the chromatogram containing your analyte enters the mass spectrometer.

-

Action : Program the divert valve to send the eluent to waste for the first 1-2 minutes of your run (to discard salts) and for the final minutes (to discard strongly retained lipids). The valve should direct flow to the MS only during the elution window of DEHP-13C6.

-

Solution 2: Enhance Sample Preparation

If chromatographic changes are insufficient, the next and most powerful strategy is to remove the interfering components from the sample before it ever reaches the LC-MS system.[1][13]

Data Presentation: Comparison of Sample Preparation Techniques

| Technique | Principle | Efficacy for Phospholipid Removal | Efficacy for Plasticizer Removal | Throughput |

| Protein Precipitation (PPT) | Add organic solvent (e.g., Acetonitrile) to precipitate proteins. | Poor. Phospholipids remain soluble. | Poor. Does not remove dissolved DEHP. | High |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. | Good. Can be optimized to leave phospholipids in the aqueous layer.[13] | Good. Can be optimized to extract DEHP. | Medium |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent. Specific cartridges can target and remove phospholipids. | Excellent. Can be optimized for DEHP retention and elution. | Medium-High |

Workflow: Sample Preparation Selection

Caption: Choosing a sample prep method based on cleanup needs.

Recommended Protocol: Quantifying Matrix Effect Post-Extraction

To validate your chosen sample preparation method, you must quantify the extent of ion suppression according to regulatory guidelines.[14][15][16]

-

Prepare Three Sets of Samples :

-

Set A (Neat Solution) : Spike your DEHP-13C6 standard into the final mobile phase solvent to a known concentration (e.g., 100 ng/mL).

-

Set B (Post-Spike Matrix) : Take at least six different sources of blank biological matrix and run them through your entire sample preparation procedure (e.g., LLE or SPE).[16] After extraction, spike the resulting clean extract with DEHP-13C6 to the same final concentration as Set A.

-

Set C (Pre-Spike Matrix) : Spike the blank biological matrix with DEHP-13C6 before the extraction process. This set is used to determine recovery, not the matrix effect itself.

-

-

Analyze and Calculate :

-

Inject all samples from Set A and Set B into the LC-MS/MS.

-

Calculate the average peak area for each set.

-

The Matrix Factor (MF) is calculated as: MF = (Average Peak Area of Set B) / (Average Peak Area of Set A)

-

-

Interpret the Results :

-

An MF of 1.0 indicates no matrix effect.

-

An MF < 1.0 indicates ion suppression. For example, an MF of 0.4 means you have 60% ion suppression.

-

An MF > 1.0 indicates ion enhancement.

-

According to FDA guidance, the precision (%CV) of the matrix factor across the different sources of the matrix should not be greater than 15%.[16]

-

By systematically applying these chromatographic and sample preparation strategies, you can effectively diagnose, mitigate, and control the ion suppression of DEHP-13C6, leading to more accurate, sensitive, and reliable results in your research.

References

-

Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . Journal of Analytical Methods. [Link]

-

Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . LCGC International. [Link]

-

Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis . AMSbiopharma. [Link]

-

Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

-

Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There . Chromatography Today. [Link]

-

Ion suppression (mass spectrometry) . Wikipedia. [Link]

-

Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry . Analytical Chemistry. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation . Resolve Mass Spectrometry. [Link]

-

FDA guideline - Bioanalytical Method Validation . PharmaCompass.com. [Link]

-

Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies . SlideShare. [Link]

-

Ion Suppression: A Major Concern in Mass Spectrometry . LCGC International. [Link]

-

Bioanalytical Method Validation . U.S. Food and Drug Administration (FDA). [Link]

-

Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis . PMC - NIH. [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

-

Ion suppression investigation by post-column infusion experiments in positive MRM detection mode . ResearchGate. [Link]

-

A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages . Waters. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]

- 5. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]

- 6. sepscience.com [sepscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. waters.com [waters.com]

- 12. benchchem.com [benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. fda.gov [fda.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. fda.gov [fda.gov]

Validation & Comparative

A Senior Application Scientist's Guide to Quantification Accuracy: A Comparative Analysis of DEHP-13C6 and DEHP-d4

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Di(2-ethylhexyl) phthalate (DEHP) is a critical analytical challenge. This ubiquitous plasticizer, a potential endocrine disruptor, requires meticulous measurement in diverse matrices, from environmental samples to pharmaceutical products.[1] The gold standard for such quantification is isotope dilution mass spectrometry (IDMS), a technique that hinges on the selection of an appropriate stable isotope-labeled internal standard (SIL-IS).[2]

This guide provides an in-depth technical comparison of two commonly used SIL-IS for DEHP analysis: the carbon-13 labeled DEHP-13C6 and the deuterium-labeled DEHP-d4. Moving beyond a simple list of pros and cons, we will delve into the fundamental principles that govern their performance, supported by established scientific literature, and provide a comprehensive experimental framework for their application.

The Central Role of the Internal Standard in Isotope Dilution Mass Spectrometry